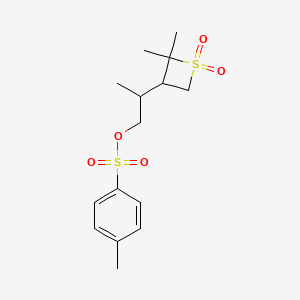

2-(2,2-Dimethyl-1,1-dioxidothietan-3-yl)propyl 4-methylbenzenesulfonate

説明

This compound features a thietane dioxide core (a four-membered ring containing two sulfonyl groups) attached to a propyl chain and a 4-methylbenzenesulfonate (tosylate) group. The sulfonyl groups confer strong electron-withdrawing effects, influencing reactivity and stability. Its structural uniqueness lies in the strain of the thietane ring and the sulfonate's role as a leaving group, making it relevant in organic synthesis and pharmaceutical intermediates .

特性

CAS番号 |

23431-20-1 |

|---|---|

分子式 |

C15H22O5S2 |

分子量 |

346.5 g/mol |

IUPAC名 |

2-(2,2-dimethyl-1,1-dioxothietan-3-yl)propyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C15H22O5S2/c1-11-5-7-13(8-6-11)22(18,19)20-9-12(2)14-10-21(16,17)15(14,3)4/h5-8,12,14H,9-10H2,1-4H3 |

InChIキー |

JIOPURBIBVJCGQ-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C2CS(=O)(=O)C2(C)C |

製品の起源 |

United States |

準備方法

合成経路と反応条件

2-(2,2-ジメチル-1,1-ジオキシドチエタン-3-イル)プロピル 4-メチルベンゼンスルホネートの合成は、通常、2,2-ジメチル-1,1-ジオキシドチエタンと4-メチルベンゼンスルホニルクロリドを、トリエチルアミンなどの塩基の存在下で反応させることから始まります。この反応は、スルホニルクロリドの加水分解を防ぐために無水条件下で行われます。 生成物は、再結晶またはカラムクロマトグラフィーなどの標準的な技術を用いて精製されます .

工業生産方法

工業的な設定では、この化合物の生産には、一貫した反応条件と高収率を確保するために連続フロー反応器が使用される場合があります。試薬の添加と生成物の分離のための自動システムの使用は、プロセスの効率とスケーラビリティを向上させることができます。

化学反応の分析

反応の種類

2-(2,2-ジメチル-1,1-ジオキシドチエタン-3-イル)プロピル 4-メチルベンゼンスルホネートは、以下を含むさまざまな種類の化学反応を起こします。

求核置換反応: スルホン酸エステル基は、アミンやチオールなどの求核剤によって置換され、新しい化合物が生成されます。

酸化: 適切な条件下では、チエタン環を酸化してスルホキシドまたはスルホンを生成できます。

還元: この化合物は、チオエーテルまたはその他の還元された硫黄含有化合物を生成するために還元できます。

一般的な試薬と条件

求核置換反応: 一般的な試薬には、アミン、チオール、アルコキシドなどがあります。反応は通常、ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)などの極性非プロトン性溶媒中で行われます。

酸化: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)などの試薬が酸化反応に使用されます。

還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が還元反応に使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、アミンとの求核置換反応ではアミン誘導体が生成され、過酸化水素による酸化反応ではスルホンが生成されます。

科学的研究の応用

2-(2,2-ジメチル-1,1-ジオキシドチエタン-3-イル)プロピル 4-メチルベンゼンスルホネートは、科学研究においていくつかの用途があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造は、有機合成における貴重な中間体となっています。

生物学: この化合物は、スルホン酸エステルが生物系に及ぼす影響を調査するために使用できます。スルホン酸エステルを含む酵素触媒反応を調査するためのモデル化合物として役立つ可能性があります。

医学: この化合物の潜在的な治療用途に関する研究が進行中です。医薬品候補または医薬品の合成のための前駆体として潜在力を持っている可能性があります。

産業: この化合物は、新素材の開発やさまざまな産業プロセスにおける試薬として使用されています。

作用機序

類似化合物の比較

類似化合物

2,2-ジメチル-1,3-ジオキソラン-4-メタノール: この化合物は、同様の構造を持ちますが、スルホン酸エステル基がありません。

4-メチルベンゼンスルホニルクロリド: この化合物は、2-(2,2-ジメチル-1,1-ジオキシドチエタン-3-イル)プロピル 4-メチルベンゼンスルホネートの合成における前駆体であり、スルホン酸エステル官能基を共有しています。

ユニーク性

2-(2,2-ジメチル-1,1-ジオキシドチエタン-3-イル)プロピル 4-メチルベンゼンスルホネートは、チエタン環とスルホン酸エステル基の両方を有しているためにユニークです。

類似化合物との比較

Structural and Functional Group Differences

(R)-(-)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-Toluenesulfonate

- Core Structure : 1,3-dioxolane (five-membered ring with two oxygen atoms) vs. thietane dioxide (four-membered ring with two sulfonyl groups).

- Key Differences :

- Applications: Dioxolane derivatives are common in chiral synthesis, while thietane-based compounds may offer novel reactivity in strained systems.

2-(1-Ethoxyethyl)-3-(2-nitro-1H-imidazol-1-yl)propyl 4-methylbenzenesulfonate

- Functional Groups : Nitroimidazole (electron-deficient aromatic system) vs. thietane dioxide.

- Key Differences :

- The nitroimidazole group enables applications in hypoxia imaging (e.g., [¹⁸F]FMISO radiosynthesis), whereas the thietane dioxide is more suited for mechanistic studies in organic chemistry.

- Electronic effects differ: nitro groups enhance redox activity, while sulfonyl groups stabilize intermediates .

3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate

- Core Structure: Bicyclic octane with triazole vs. monocyclic thietane.

- Key Differences :

Physicochemical Properties

生物活性

2-(2,2-Dimethyl-1,1-dioxidothietan-3-yl)propyl 4-methylbenzenesulfonate is a sulfonate compound with potential applications in various biological contexts. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C15H22O5S

- Molecular Weight : 346.468 g/mol

- CAS Number : 223431-20-1

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features that influence its interaction with biological systems. The presence of the sulfonate group enhances its solubility in biological fluids, facilitating its interaction with biomolecules.

Potential Mechanisms:

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which could mitigate oxidative stress in cells.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways, which may be relevant for therapeutic applications.

In Vitro Studies

Research has indicated that this compound exhibits significant bioactivity in vitro:

- Cell Viability Assays : Studies demonstrate that the compound can affect cell proliferation rates in various cancer cell lines.

- Cytokine Production : It has been shown to reduce the production of TNF-α and IL-6 in stimulated macrophages, indicating anti-inflammatory properties.

In Vivo Studies

In vivo experiments using animal models have provided insights into the therapeutic potential of this compound:

- Model for Rheumatoid Arthritis : In a study involving a complete Freund's adjuvant (CFA)-induced arthritis model, administration of the compound resulted in reduced paw edema and improved mechanical sensitivity compared to control groups .

Case Studies

- Rheumatoid Arthritis Model : A study demonstrated that treatment with the compound significantly alleviated symptoms associated with rheumatoid arthritis by modulating inflammatory responses and oxidative stress markers .

- Cancer Cell Lines : Research on various cancer cell lines indicated that the compound could inhibit cell growth through apoptosis induction mechanisms, suggesting potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。